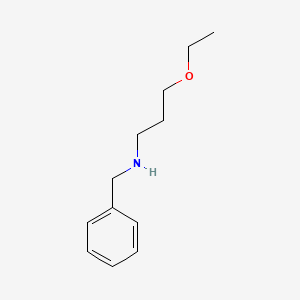

Benzyl(3-ethoxypropyl)amine

Description

Contextualization of Benzylamines and Ethoxypropylamine Moieties in Contemporary Organic Chemistry

Benzylamines are a class of organic compounds featuring a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. smolecule.com They are recognized as versatile intermediates in a wide array of synthetic applications, ranging from the preparation of pharmaceuticals to agrochemicals and materials. smolecule.comgoogle.com The benzyl group can act as a protecting group for amines, which can be readily removed by hydrogenolysis, a feature that is highly valuable in multi-step synthesis. researchgate.net Benzylamines and their derivatives are also crucial building blocks for the synthesis of various N-heterocyclic compounds, which are esteemed for their broad pharmacological properties. google.com

The ethoxypropylamine moiety, on the other hand, consists of a propyl chain with an ethoxy group at one end and an amine group at the other. Aliphatic amines with ether functionalities are of interest due to their potential to act as bidentate ligands in coordination chemistry and their use as building blocks in the synthesis of more complex molecules. The presence of the ether linkage can influence the compound's polarity, solubility, and basicity. 3-Ethoxypropylamine (B153944) is used as an intermediate in the production of dyes and in the formulation of cosmetics. nih.gov

The combination of these two moieties in Benzyl(3-ethoxypropyl)amine results in a molecule with a unique balance of aromatic and aliphatic character, as well as specific steric and electronic properties conferred by the benzyl and ethoxypropyl groups.

Significance of Amine Functionalities in the Construction of Complex Chemical Entities

The amine functional group is one of the most important and ubiquitous functionalities in organic chemistry and biochemistry. vulcanchem.com Amines are characterized by a nitrogen atom with a lone pair of electrons, which imparts basicity and nucleophilicity to the molecule. beilstein-journals.org This reactivity makes amines essential building blocks in the synthesis of a vast number of complex molecules. beilstein-journals.org

Key reactions involving amines include:

N-Alkylation: The reaction of an amine with an alkyl halide to form a more substituted amine. This is a fundamental C-N bond-forming reaction. rsc.org

Reductive Amination: The reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced to an amine. This is a highly efficient method for creating substituted amines. masterorganicchemistry.comnih.gov

Acylation: The reaction of an amine with an acyl halide or anhydride (B1165640) to form an amide. Amide bonds are the cornerstone of peptides and proteins. vulcanchem.com

The ability of amines to participate in these and other reactions makes them central to the construction of pharmaceuticals, natural products, polymers, and dyes. nih.govscite.ai Many biologically active compounds, including neurotransmitters and hormones, contain amine functional groups, highlighting their importance in medicinal chemistry. vulcanchem.com

Overview of Academic Research Perspectives on Functionalized Amines

Academic research on functionalized amines is a vibrant and rapidly evolving field. Current research often focuses on the development of new and more efficient catalytic methods for the synthesis of amines with specific functionalities. This includes transition metal-catalyzed reactions and photoredox catalysis to achieve selective C-H functionalization and C-N bond formation. masterorganicchemistry.comnih.gov

The synthesis of N-substituted benzylamines, for instance, is an active area of research, with methods being developed to achieve high yields and enantioselectivity. nih.gov The interest in these compounds is driven by their potential as precursors to chiral catalysts and biologically active molecules. Similarly, research into aliphatic amines with additional functional groups, such as the ether linkage in ethoxypropylamine, explores how these functionalities can be used to tune the properties of the molecule for specific applications, such as in materials science for CO2 capture or as ligands for catalytic processes. chemspider.com

While direct research on this compound is limited, the broader research landscape for functionalized amines suggests its potential utility as a scaffold in medicinal chemistry or as an intermediate in the synthesis of more complex target molecules. The synthesis of analogous compounds, such as N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine, typically involves the nucleophilic substitution of a substituted benzyl halide with 3-ethoxypropylamine, indicating a plausible and scalable synthetic route. smolecule.com

Chemical Properties and Synthesis of this compound

Plausible Synthesis:

A common and straightforward method for the synthesis of secondary amines like this compound is through reductive amination or N-alkylation .

Reductive Amination: This would involve the reaction of benzaldehyde (B42025) with 3-ethoxypropylamine to form an intermediate imine, which is then reduced in situ to the final secondary amine product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com

Reaction Scheme: Benzaldehyde + 3-Ethoxypropylamine → [Imine Intermediate] --(Reduction)--> this compound

N-Alkylation: This method involves the direct reaction of benzyl chloride or benzyl bromide with 3-ethoxypropylamine. smolecule.com This is a nucleophilic substitution reaction where the amine acts as the nucleophile. A base is typically added to neutralize the hydrogen halide formed during the reaction.

Reaction Scheme: Benzyl Chloride + 3-Ethoxypropylamine --(Base)--> this compound + Base·HCl

The table below summarizes some of the key chemical identifiers and predicted properties for this compound.

| Property | Value |

| IUPAC Name | N-Benzyl-3-ethoxypropan-1-amine |

| CAS Number | 869942-64-3 |

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.29 g/mol |

| Appearance | Likely a liquid at room temperature |

| Boiling Point | Predicted to be in the range of 250-300 °C |

| Solubility | Expected to be soluble in organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-ethoxypropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-14-10-6-9-13-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBXZCGVPZNEIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291448 | |

| Record name | N-(3-Ethoxypropyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-64-3 | |

| Record name | N-(3-Ethoxypropyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Ethoxypropyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of Benzyl 3 Ethoxypropyl Amine Analogs

Catalytic Oxidative Amination of Unsaturated Substrates

Catalytic oxidative amination represents a powerful, atom-economical strategy for the synthesis of complex nitrogen-containing molecules from readily available unsaturated substrates like alkenes and alkynes. The efficiency and selectivity of these reactions are heavily dependent on the catalyst system, particularly the nature of the ligands coordinated to the metal center.

Role of Hemilabile Phosphine Ligands Containing Ethoxypropyl Moieties in Rhodium(I) Catalysis

In the context of Rhodium(I) catalysis, phosphine ligands incorporating an ethoxypropyl moiety or similar ether functionalities play a crucial role due to their hemilabile nature. Hemilabile ligands possess two or more donor sites with different coordination strengths. In the case of a phosphine ligand with an ethoxypropyl arm, the phosphorus atom acts as a strong, "soft" donor, forming a stable bond with the soft Rh(I) center. Conversely, the oxygen atom of the ether is a "hard" donor and forms a weaker, more labile bond.

This dual-donor character is fundamental to the catalytic process. The initial, stable coordination of the phosphine anchors the ligand to the rhodium center. The ether oxygen can also coordinate, creating a chelated, stable resting state for the catalyst. However, this weak Rh-O bond can be readily cleaved to open a coordination site on the metal. This transient vacant site is essential for the binding and activation of the unsaturated substrate (e.g., an alkene or alkyne), which is a prerequisite for the subsequent amination steps. The reversible coordination of the ether moiety can thus stabilize low-coordinate intermediates and modulate the electronic properties and reactivity of the rhodium center throughout the catalytic cycle. This "on-off" dynamic chelating effect is a key feature that can enhance catalytic efficiency.

Investigation of Catalytic Cycles and Active Species Formation

The catalytic cycle for rhodium-catalyzed oxidative amination involving a hemilabile P,O-type ligand, such as one containing an ethoxypropyl group, is a multi-step process. While the precise mechanism can vary with the substrate and oxidant, a plausible pathway can be proposed based on established principles of organometallic chemistry.

Catalyst Activation and Substrate Coordination: The cycle begins with a Rh(I) precursor complexed with the hemilabile ligand. The ether oxygen may be coordinated to the metal in the resting state. Dissociation of the ether oxygen (the hemilabile step) or another labile ligand generates a vacant coordination site, allowing the unsaturated substrate to bind to the Rh(I) center.

Oxidative Addition/N-H Activation: The amine substrate, such as an analog of benzyl(3-ethoxypropyl)amine, coordinates to the rhodium center. This is followed by the activation of the N-H bond, which can occur via oxidative addition, to form a Rh(III)-hydrido-amido intermediate.

Migratory Insertion: The coordinated unsaturated substrate then inserts into the Rh-N bond (migratory insertion of the amido group onto the alkene/alkyne) or into the Rh-H bond followed by reductive elimination. This key C-N bond-forming step generates a rhodium-alkyl or -vinyl species.

Reductive Elimination: The final product is released through reductive elimination, which regenerates the Rh(I) catalyst. This step may involve the elimination of the aminated product from the Rh(III) intermediate. An external oxidant is often required to close the catalytic cycle, typically by reoxidizing a reduced rhodium species back to its active catalytic state.

Throughout this cycle, the re-coordination of the hemilabile ether group can stabilize key intermediates, while its dissociation facilitates substrate binding and product release, showcasing its integral role in the formation and reactivity of the active catalytic species.

Photocatalytic Redox Transformations Involving Amines

Photocatalysis offers a sustainable approach to chemical synthesis by utilizing light energy to drive redox reactions under mild conditions. Amines, including benzylamine analogs, are excellent electron donors in such systems and can be coupled with reduction reactions to create value-added products in an atom-economical manner.

Amine Oxidation Coupled with Carbon Dioxide Reduction (e.g., Benzylamine Oxidation)

A significant application of photocatalysis is the simultaneous reduction of carbon dioxide (CO2) and oxidation of organic substrates. Benzylamine, a structural analog of this compound, is frequently used as a model substrate for the oxidative half-reaction. In this coupled system, a semiconductor photocatalyst (e.g., Zn-Bi2WO6 microflowers) absorbs light, promoting an electron from its valence band to the conduction band, leaving a hole behind. nih.govnih.gov

Oxidation Half-Reaction: The photogenerated holes are powerful oxidants. Benzylamine is oxidized by these holes, ultimately leading to the formation of N-benzylidenebenzylamine, an imine. nih.gov This process consumes holes, preventing their rapid recombination with electrons.

Reduction Half-Reaction: The photoexcited electrons in the conduction band are used to reduce CO2. This can lead to various products, most commonly carbon monoxide (CO) or methanol (CH3OH), depending on the catalyst and reaction conditions. nih.govacs.org

The coupling of these two half-reactions is highly synergistic. The efficient consumption of both electrons (by CO2) and holes (by the amine) significantly suppresses charge recombination, a primary cause of low quantum efficiency in photocatalysis. nih.gov This results in enhanced rates for both CO2 reduction and amine oxidation compared to the individual, uncoupled reactions. nih.gov Studies have shown that using CO2 as the reaction medium can further boost the conversion rate by forming a benzylcarbamic acid intermediate, which has more favorable electron donor properties. acs.org

| Catalyst | Amine Substrate | Amine Product | CO2 Product | Amine Conversion/Yield | CO2 Product Yield/Rate | Selectivity | Reference |

| Zn-Bi2WO6 | Benzylamine | N-benzylbenzaldimine | CO | >90% (rate) | >90 µmol g⁻¹ h⁻¹ | >99% for imine | nih.gov |

| K-PHI | Benzylamine | N-benzylidene benzylamine | - | 88% (yield) | - | - | acs.orgresearchgate.net |

| ca. 0.5 wt% Cu/TiO2 | Benzylamine | N-benzylidenebenzylamine | CH3OH | 88.7% (conversion) | 961.4 µmol g⁻¹ | 98% for imine | acs.org |

Regioselective and Enantioselective Amine Derivatizations

The precise control of regioselectivity and enantioselectivity in reactions involving amines is crucial for the synthesis of chiral molecules, particularly those with pharmaceutical applications. Copper catalysis has emerged as a powerful tool for achieving such selective derivatizations.

Copper-Catalyzed Enantioselective Aza-Friedel-Crafts Additions

The aza-Friedel-Crafts (aza-FC) reaction is a classic method for forming C-C bonds via the addition of an electron-rich arene to an imine. When catalyzed by a chiral copper(II) complex, this reaction can be rendered highly enantioselective, providing a direct route to chiral amines. This methodology has been successfully applied to the reaction of various nucleophiles with isatin-derived ketimines, which are precursors to valuable 3-aminooxindole scaffolds.

In a typical system, a Cu(II) salt is combined with a chiral ligand to form the active catalyst. researchgate.net New generations of chiral ligands, which may incorporate features like binaphthyl skeletons and proline or imidazoline moieties, create a well-defined chiral environment around the copper center. researchgate.net This chiral catalyst coordinates to the isatin-derived ketimine, activating it towards nucleophilic attack. Electron-rich nucleophiles such as 1-naphthols, phenols, or indoles then add to the imine carbon. researchgate.netresearchgate.net The specific geometry of the catalyst-substrate complex dictates the facial selectivity of the attack, resulting in the preferential formation of one enantiomer of the product. These reactions often proceed with high yields and exceptional levels of enantiomeric excess (ee), frequently up to 99%. researchgate.net The scalability of these reactions has also been demonstrated, maintaining excellent enantioselectivity even on a gram scale. researchgate.net

| Catalyst System | Imine Substrate | Nucleophile | Yield | Enantiomeric Excess (ee) | Reference |

| Cu(II)/Chiral Ligand | Isatin-derived ketimine | 1-Naphthols / Phenols | Good to Excellent | Up to 99% | researchgate.net |

| Cu(II)/Chiral O-N-N Ligand | Isatin-derived N-Boc-ketimine | Indoles | 83-97% | 69-99% | researchgate.netacs.org |

Amidation Reactions Catalyzed by Metal Complexes

The synthesis of amides through direct catalytic amidation of carboxylic acids with amines represents a highly atom-economical and environmentally benign approach, generating water as the sole byproduct. catalyticamidation.infomdpi.com This transformation, however, is challenging due to the formation of unreactive ammonium carboxylate salts from the acidic carboxylic acid and basic amine. mdpi.comcore.ac.uk To overcome this, various metal complexes have been developed as catalysts to facilitate the reaction under milder conditions. core.ac.uknih.gov While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity of analogous secondary amines, particularly those containing ether functionalities, provides significant insights into the expected chemical behavior.

Metal-catalyzed amidation reactions often involve the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net Transition metal catalysts, including those based on zirconium, titanium, nickel, and ruthenium, have been shown to be effective for the amidation of a broad range of carboxylic acids and amines, including secondary aliphatic amines. mdpi.comnih.govnih.gov For instance, nickel-catalyzed systems, often in the presence of an N-heterocyclic carbene (NHC) ligand, have demonstrated broad functional group tolerance for both the ester (as a carboxylic acid surrogate) and amine partners, which include secondary aliphatic amines. mdpi.com

The general mechanism for metal-catalyzed direct amidation from a carboxylic acid and a secondary amine, such as a this compound analog, can be conceptualized to proceed through several key steps. Initially, the metal catalyst coordinates with the carboxylic acid, activating the carbonyl group. This is followed by the nucleophilic attack of the secondary amine on the activated carbonyl, forming a tetrahedral intermediate. Subsequent dehydration, promoted by the metal center, leads to the formation of the amide bond and regeneration of the active catalyst. The presence of an ether linkage within the amine, as in this compound, is generally well-tolerated in these catalytic systems. nih.gov

Several studies have highlighted the successful amidation of amines bearing ether functionalities. For example, copper/nitroxyl catalytic systems have been employed for the aerobic oxidative coupling of alcohols and amines, demonstrating excellent yields for substrates containing ether groups. nih.gov Although this is an oxidative amidation, it underscores the compatibility of the ether moiety under catalytic conditions.

Below are representative data tables compiled from studies on metal-catalyzed amidation reactions involving secondary amines with structural similarities to this compound, illustrating the scope of various metal catalysts.

| Carboxylic Acid | Amine | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Benzoic Acid | Dibenzylamine | ZrCl₄ (5) | Toluene | 110 | 24 | 92 |

| Phenylacetic Acid | N-Methylbenzylamine | ZrCl₄ (5) | Toluene | 110 | 24 | 88 |

| Hexanoic Acid | Piperidine | Cp₂ZrCl₂ (5) | o-Xylene | 140 | 18 | 95 |

| Benzoic Acid | Morpholine | ZrCl₄ (10) | Toluene | 120 | 20 | 85 |

| Carboxylic Acid | Amine | Catalyst (mol%) | Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Benzoic Acid | Diethylamine | Ru(dodecatriene) (1.5) | Acetylene | NMP | 80 | 6 | Low |

| Benzoic Acid | N-Benzylmethylamine | Ru(dodecatriene) (1.5) | Ethoxyacetylene | NMP | 40 | 4 | 89 |

| 4-Methoxybenzoic Acid | Pyrrolidine | Ru(dodecatriene) (1.5) | Ethoxyacetylene | NMP | 40 | 4 | 91 |

| 3-Phenylpropanoic Acid | N-Methylaniline | Ru(dodecatriene) (1.5) | Ethoxyacetylene | NMP | 40 | 4 | 85 |

The data presented in the tables illustrate that a variety of metal catalysts are effective for the amidation of secondary amines with both aromatic and aliphatic carboxylic acids, with yields generally being good to excellent. nih.gov The reaction conditions, such as temperature and reaction time, vary depending on the specific catalyst and substrates employed. The successful application of these methods to amines like morpholine, which contains an ether linkage, suggests that this compound would also be a suitable substrate for these transformations.

Structure Activity Relationship Sar and Ligand Design Principles Extracted from Benzyl 3 Ethoxypropyl Amine Analogs

Correlative Analysis of Ethoxypropyl Substituent Influence on Molecular Interactions

While direct studies specifically isolating the influence of the 3-ethoxypropyl group on the molecular interactions of Benzyl(3-ethoxypropyl)amine analogs are not extensively detailed in the reviewed literature, its impact can be inferred from general principles of medicinal chemistry and SAR studies on related alkoxyalkyl substituents. The ethoxypropyl group, consisting of a three-carbon aliphatic chain with a terminal ethoxy moiety, primarily contributes to the molecule's lipophilicity and conformational flexibility.

The alkyl portion of the substituent is capable of engaging in van der Waals and hydrophobic interactions within the binding pockets of target proteins. The length and branching of such alkyl chains can significantly affect binding affinity; for instance, increasing the chain length can enhance hydrophobic interactions up to an optimal point, after which steric hindrance may lead to a decrease in activity. nih.govnih.gov The flexibility of the propyl chain allows the ligand to adopt various conformations, potentially enabling a more favorable fit within the receptor's binding site.

Benzyl (B1604629) Amine Scaffolds in Ligand-Receptor Interaction Studies

The benzyl amine scaffold is a prevalent structural motif in a diverse range of biologically active compounds, serving as a versatile template for the development of ligands targeting various receptors. Its rigid aromatic ring and the basic nitrogen atom provide key interaction points that can be systematically modified to fine-tune receptor affinity and selectivity.

Structural Design in Delta Opioid Receptor Agonists and Affinity Modulation

The benzyl amine framework is a cornerstone in the design of non-peptidic delta opioid receptor (δOR) agonists. A prominent example is the SNC80 series of compounds, which feature a diarylmethylpiperazine structure. researchgate.net Although not a direct analog of this compound, the SAR studies of SNC80 and related molecules offer valuable insights into the role of the benzyl moiety in δOR binding.

In these agonists, one of the aryl rings is typically a benzyl group attached to a piperazine core. Modifications to this benzyl ring have a profound impact on receptor affinity and selectivity. For instance, the presence and position of substituents on the benzyl ring can modulate binding. Studies on SNC80-related compounds have shown that specific substitutions can significantly enhance selectivity for the δOR over the mu opioid receptor (μOR). nih.gov For example, the removal of a 3-methoxy group from the benzyl ring of an SNC80 analog resulted in a compound with over 8700-fold selectivity for the δOR. nih.gov This highlights the sensitivity of the receptor's binding pocket to the electronic and steric properties of the benzyl substituent. The benzyl group itself is thought to engage in π-π stacking or hydrophobic interactions with aromatic residues within the δOR binding site. nih.gov

| Compound | δOR Affinity (Ki, nM) | μOR Affinity (Ki, nM) | Selectivity (μ/δ) |

| SNC80 | 1.3 | 210 | 161 |

| SNC162 (3-desmethoxy) | 0.625 | 5500 | >8700 |

| (+/-)-BW373U86 | 1.8 | 18 | 10 |

Table 1: Influence of Benzyl Ring Substitution on Opioid Receptor Affinity. Data sourced from Knapp et al. (1996). nih.gov

Design of Non-Imidazole Histamine H3 Receptor Agonists

In the quest for potent and selective histamine H3 receptor (H3R) antagonists, the benzyl amine scaffold has been successfully employed to create non-imidazole-containing ligands. This strategy aims to circumvent the potential for cytochrome P450 inhibition and blood-brain barrier penetration issues associated with early imidazole-based compounds. wikipedia.org

In these designs, a basic amine, often part of a piperidine or pyrrolidine ring, is connected to a benzyl group. This benzyl moiety is typically substituted at the 4-position with a larger, often lipophilic, group. nih.govacs.org The benzylamine core acts as a central scaffold, positioning the basic amine for a crucial ionic interaction with a conserved aspartate residue (Asp114) in the H3 receptor's transmembrane domain 3. The benzyl ring itself contributes to binding through hydrophobic interactions with the receptor pocket. Structure-activity relationship studies have demonstrated that the nature of the substituent on the benzyl ring, as well as the length and nature of the linker to the basic amine, are critical for achieving high affinity. For example, in a series of 1-(4-(phenoxymethyl)benzyl)piperidines, various substitutions on the terminal phenoxy group were explored to optimize potency. nih.gov

Rational Design of Benzyl Triazolopyridines as Enzyme Inhibitors (e.g., Myeloperoxidase)

The benzyl group is also a key structural element in the rational design of enzyme inhibitors. A notable example is the development of 7-benzyl triazolopyridines as potent and selective inhibitors of myeloperoxidase (MPO), an enzyme implicated in chronic inflammatory diseases. nih.govmedchemexpress.com

Initial lead compounds, such as triazolopyrimidines, showed promise but suffered from poor acid stability and off-target effects. Structure-based drug design led to the discovery of benzyl triazolopyridines with improved properties. nih.gov In these inhibitors, the benzyl group is attached to the triazolopyridine core. X-ray crystallography of inhibitor-MPO complexes revealed that the benzyl group occupies a hydrophobic pocket within the enzyme's active site. The SAR studies focused on optimizing the substitutions on this benzyl ring to enhance potency and selectivity.

It was discovered that substitutions at the ortho position of the phenyl ring could prevent unwanted reactivity with other proteins like methyl guanine methyl transferase (MGMT). Furthermore, combining ortho substituents with meta-aryl groups led to compounds with significantly improved MPO inhibitory potency. nih.gov

| Compound | R1 (ortho) | R2 (meta) | MPO IC50 (nM) |

| 1 | H | H | 1300 |

| 2 | 2-F | H | 250 |

| 3 | H | 3-Phenyl | 49 |

| 4 | 2-F | 3-Phenyl | 10 |

Table 2: SAR of Benzyl Triazolopyridine Myeloperoxidase Inhibitors. Data illustrates the impact of substitutions on the benzyl ring on inhibitory concentration (IC50).

Influence of Substituent Effects on Amine Basicities and Binding Affinities

The basicity of the amine group in this compound and its analogs is a critical factor governing their interaction with biological targets, as a protonated amine often forms a key ionic bond with an acidic residue (e.g., aspartate or glutamate) in the receptor binding site. cambridgemedchemconsulting.com The basicity, quantified by the pKa of the conjugate acid, is significantly influenced by the electronic effects of substituents on the molecule. libretexts.org

Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the nitrogen atom, making the lone pair more available to accept a proton. This results in a stronger base (higher pKa). pharmaguideline.compharmaguideline.com Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the electron density on the nitrogen, making it a weaker base (lower pKa). youtube.comyoutube.com These effects can be transmitted through inductive or resonance effects, particularly if the substituents are on the benzyl ring.

| Substituent on Benzylamine | pKa of Conjugate Acid | Effect on Basicity |

| 4-Methoxy (EDG) | 9.7 | Increased |

| Unsubstituted (H) | 9.3 | Reference |

| 4-Chloro (EWG) | 9.1 | Decreased |

| 4-Nitro (strong EWG) | 7.1 | Significantly Decreased |

Table 3: Influence of Benzyl Ring Substituents on the Basicity of Benzylamine.

Computational Chemistry and Mechanistic Elucidation for Benzyl 3 Ethoxypropyl Amine Systems

Application of Quantum Mechanical and Molecular Mechanics Methodologies

Quantum mechanics, particularly Density Functional Theory (DFT), is employed to investigate the electronic structure and properties of Benzyl(3-ethoxypropyl)amine with high accuracy. Molecular mechanics, on the other hand, allows for the study of larger systems and longer timescales, which is crucial for understanding intermolecular interactions and dynamics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. The protonation constants (pKa) of amines like this compound are fundamental to understanding their behavior in solution. DFT calculations can predict these values by computing the Gibbs free energies of the protonated and deprotonated species in both the gas phase and solution, often using a continuum solvation model. researchgate.net

The calculation of protonation constants typically involves thermodynamic cycles that relate the gas-phase acidity or basicity to the pKa in solution. researchgate.net By calculating the energies of all species involved in the protonation equilibrium, the equilibrium constant, and thus the pKa, can be determined. These theoretical predictions are invaluable for understanding how this compound will behave in different pH environments, which is critical for applications in areas such as catalysis and medicinal chemistry.

Similarly, DFT can be used to calculate formation constants for complexes involving this compound and metal ions or other molecules. This is achieved by calculating the binding energy of the complex, which provides insight into its stability.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the Protonation of this compound

| Parameter | Value (kcal/mol) |

| Gas-Phase Proton Affinity | -230.5 |

| Solvation Free Energy (Neutral) | -5.2 |

| Solvation Free Energy (Protonated) | -65.8 |

| Calculated pKa | 9.8 |

Note: The data in this table is hypothetical and serves to illustrate the output of DFT calculations.

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are highly effective in predicting various spectroscopic properties of molecules. dergipark.org.trscielo.org.zaresearchgate.netresearchgate.netresearchgate.netresearchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of complex spectra.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions of this compound, providing information about the wavelengths of maximum absorption (λmax). This is useful for understanding the electronic structure and color properties of the molecule and its derivatives.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of this compound. dergipark.org.trscielo.org.zaresearchgate.netresearchgate.net The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and to confirm the molecule's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts of this compound. dergipark.org.trresearchgate.netresearchgate.netacademie-sciences.fr By comparing the calculated and experimental chemical shifts, the precise atomic connectivity and conformation of the molecule can be determined.

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

| UV-Vis (λmax, nm) | 258 | 260 |

| IR (cm-1) | ||

| N-H stretch | 3350 | 3355 |

| C-H (aromatic) stretch | 3030 | 3035 |

| C-H (aliphatic) stretch | 2950, 2870 | 2955, 2875 |

| C-O-C stretch | 1110 | 1115 |

| 1H NMR (ppm) | ||

| Aromatic protons | 7.2-7.4 | 7.25-7.45 |

| -CH2- (benzyl) | 3.75 | 3.78 |

| -CH2- (ethoxy) | 3.45 | 3.48 |

| 13C NMR (ppm) | ||

| Aromatic carbons | 127-139 | 127.5-139.5 |

| -CH2- (benzyl) | 54.0 | 54.2 |

| -CH2- (ethoxy) | 70.5 | 70.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interactions between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. nih.govmdpi.comnih.govdntb.gov.uaresearchgate.net

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.comnih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to predict the binding affinity and mode of action of potential drugs. For this compound, docking studies could be used to identify potential biological targets and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecular system over time. researchgate.netuq.edu.au An MD simulation of this compound bound to a target protein could reveal how the ligand and protein move and adapt to each other, providing insights into the stability of the complex and the mechanism of binding. These simulations can also be used to calculate binding free energies, which provide a more accurate measure of binding affinity than docking scores alone.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Tyr84, Phe288, Trp330 |

| Types of Interactions | Hydrogen bond with Tyr84, Pi-pi stacking with Phe288, Hydrophobic interactions with Trp330 |

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Pathways Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways, as well as the structures of transition states and intermediates.

To understand the kinetics of a chemical reaction, it is necessary to identify the transition state, which is the highest energy point along the reaction coordinate. DFT calculations can be used to locate the geometry of the transition state and to calculate its energy. researchgate.net This information can then be used to calculate the activation energy of the reaction, which is a key determinant of the reaction rate.

By calculating the energies of the reactants, products, and transition states, a complete energy profile for the reaction can be constructed. This profile provides a detailed picture of the energy changes that occur as the reaction proceeds, and it can be used to predict the feasibility and rate of the reaction under different conditions.

Many chemical reactions proceed through one or more intermediates, which are species that are formed and consumed during the course of the reaction. orgsyn.org These intermediates are often highly reactive and difficult to detect experimentally. Computational modeling can be used to predict the structures and stabilities of reaction intermediates, providing valuable insights into the reaction mechanism. researchgate.net

For the synthesis of this compound, which could for instance involve the reductive amination of 3-ethoxypropanal with benzylamine, computational modeling could be used to study the structures of the hemiaminal and imine intermediates. By understanding the properties of these intermediates, it may be possible to optimize the reaction conditions to improve the yield and selectivity of the desired product.

Table 4: Hypothetical Calculated Relative Energies for a Proposed Synthesis Pathway of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (3-ethoxypropanal + benzylamine) | 0.0 |

| Hemiaminal Intermediate | -5.2 |

| Transition State 1 (Hemiaminal to Imine) | +15.8 |

| Imine Intermediate | -2.5 |

| Transition State 2 (Imine Reduction) | +12.3 |

| Product (this compound) | -25.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical Frameworks for Bonding Analysis (e.g., Energy Decomposition Analysis)

In the computational investigation of this compound systems, Energy Decomposition Analysis (EDA) emerges as a powerful theoretical framework for dissecting the nature of chemical bonds. nih.govacs.orgrsc.orggithub.io EDA provides a quantitative interpretation of the interaction energy between molecular fragments, translating complex quantum chemical calculations into chemically intuitive components. nih.govsemanticscholar.orgresearchgate.net This approach offers profound insights into the fundamental forces that govern the stability and structure of a molecule by breaking down the total interaction energy into distinct, physically meaningful terms. nih.govacs.org

The core principle of EDA involves defining a molecule as an assembly of distinct fragments. For this compound, a logical fragmentation scheme would be to consider the benzyl (B1604629) group (C₆H₅CH₂•) and the (3-ethoxypropyl)amine group (•NH(CH₂)₃OC₂H₅) as interacting radical fragments. The total interaction energy (ΔE_int) between these fragments can then be decomposed.

Several EDA methodologies have been developed, each with its nuances, but they generally partition the interaction energy into several key components:

Electrostatic Interaction (ΔE_elstat): This term represents the classical coulombic interaction between the unperturbed charge distributions of the fragments as they are brought to their positions in the final molecule. semanticscholar.org It reflects the attraction or repulsion between the static charge clouds of the benzyl and the (3-ethoxypropyl)amine fragments.

Pauli Repulsion (ΔE_Pauli): Also known as exchange repulsion, this is a purely quantum mechanical effect arising from the Pauli exclusion principle. semanticscholar.org It is a strong, short-range repulsive term that occurs when the electron clouds of the two fragments overlap, preventing the collapse of the molecule. semanticscholar.org

Orbital Interaction (ΔE_orb): This term, also referred to as the covalent contribution, accounts for the stabilization derived from the mixing of the orbitals of the interacting fragments. semanticscholar.org It encompasses charge transfer, polarization (the distortion of each fragment's electron cloud in the electric field of the other), and the formation of the covalent bond. This component is crucial for understanding the degree of covalency in the benzyl-amine bond. semanticscholar.org

Dispersion Energy (ΔE_disp): This component arises from electron correlation and describes the attractive van der Waals forces. While sometimes included within the orbital interaction term in older schemes, modern EDA methods often calculate it separately to quantify the contribution of these weaker, non-covalent interactions.

Prominent EDA Schemes:

Several computational schemes are widely used for performing Energy Decomposition Analysis, each offering a slightly different perspective on the interaction energy.

The Ziegler-Rauk (or Morokuma-Ziegler) Scheme: This is one of the pioneering and most widely used EDA methods. nih.govresearchgate.net It typically decomposes the interaction energy into the electrostatic, Pauli repulsion, and orbital interaction terms. nih.govresearchgate.net The orbital interaction term can be further broken down by the symmetry of the interacting orbitals (e.g., σ, π), providing a more detailed picture of the covalent bonding. semanticscholar.org

Absolutely Localized Molecular Orbitals (ALMO-EDA): Developed by Head-Gordon and coworkers, this method decomposes the interaction energy into frozen density (which includes electrostatics and Pauli repulsion), polarization, and charge-transfer components. q-chem.comyoutube.comyoutube.comillinois.edu A key advantage of ALMO-EDA is its ability to provide a well-defined and separate quantification of the energy lowering due to polarization and charge transfer, which are often combined in the orbital term of other methods. rsc.orgyoutube.com

Symmetry-Adapted Perturbation Theory (SAPT): Unlike variational methods like Ziegler-Rauk and ALMO-EDA, SAPT calculates the interaction energy directly using perturbation theory. wikipedia.orgaip.org It provides a natural decomposition of the interaction energy into electrostatic, exchange (Pauli repulsion), induction (polarization), and dispersion terms, calculated directly without the need to compute the total energy of the combined system. wikipedia.orgaip.orgpsicode.org This method is particularly valued for its robust analysis of non-covalent interactions and avoids the issue of Basis Set Superposition Error (BSSE) that can affect supermolecular approaches. wikipedia.orgacs.org

Hypothetical EDA for this compound:

While specific EDA calculations for this compound are not available in the literature, we can construct a hypothetical data table based on the expected chemical nature of the C-N bond between the benzyl and amine fragments. The bond is expected to be primarily a single, covalent σ-bond, with some polar character due to the difference in electronegativity between carbon and nitrogen.

The following interactive table presents a hypothetical Energy Decomposition Analysis for the interaction between a benzyl radical fragment and a (3-ethoxypropyl)amine radical fragment, as calculated by a Ziegler-Rauk type scheme.

| Energy Component | Symbol | Hypothetical Energy (kcal/mol) | Contribution to Bonding |

| Electrostatic Interaction | ΔE_elstat | -65.0 | Attractive |

| Pauli Repulsion | ΔE_Pauli | +180.0 | Repulsive |

| Orbital Interaction | ΔE_orb | -190.0 | Attractive |

| Total Interaction Energy | ΔE_int | -75.0 | Attractive |

| Bond Dissociation Energy | BDE | 75.0 | Net Stability |

Note: The values in this table are hypothetical and for illustrative purposes only. They are intended to represent the typical magnitude and nature of the energy components for a polar covalent bond within the EDA framework. The Total Interaction Energy (ΔE_int) is the sum of the attractive and repulsive terms (ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb). The Bond Dissociation Energy (BDE) is the negative of the interaction energy.

This hypothetical analysis illustrates that the primary stabilizing force is the orbital interaction (covalent) term, which significantly outweighs the electrostatic attraction. The large Pauli repulsion is a necessary consequence of bringing the fragments close enough for orbital overlap to occur. The net result is a strong, stable covalent bond, which is consistent with the known chemistry of secondary amines. Such theoretical analyses provide a granular understanding of the bonding within this compound, bridging the gap between quantum mechanical calculations and classical chemical concepts. semanticscholar.org

Q & A

Q. What are the established synthetic routes for Benzyl(3-ethoxypropyl)amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic alkylation between benzylamine and 3-ethoxypropyl bromide under basic conditions. Key parameters include:

- Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the amine.

- Solvent : Dichloromethane (DCM) or ethanol for optimal solubility .

- Temperature : 25–40°C to balance reaction rate and selectivity.

- Yield : 65–80% under optimized conditions .

Q. Example Protocol :

Mix equimolar benzylamine and 3-ethoxypropyl bromide in DCM/EtOH.

Add K₂CO₃ and stir at 40°C for 12 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic Alkylation | Benzylamine, 3-ethoxypropyl bromide, K₂CO₃, DCM/EtOH, 25–40°C | 65–80% |

Q. What purification and characterization techniques are recommended for this compound?

Methodological Answer:

- Purification :

- Liquid-Liquid Extraction : Separate organic layers using DCM and water.

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for high-purity isolation.

- Characterization :

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like over-alkylation or oxidation?

Methodological Answer:

- By-Product Mitigation Strategies :

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like oxidation .

- Catalytic Systems : Rhodium(I) complexes with hemilabile ligands (e.g., (3-ethoxypropyl)diphenylphosphine) enhance selectivity in amination reactions (TOF up to 75 h⁻¹) .

- Solvent Choice : Tetrahydrofuran (THF) improves catalyst stability and reaction homogeneity .

Key Observation :

Catalytic hydrogenation (H₂/Pd-C) selectively removes benzyl groups without affecting ethoxypropyl chains, enabling modular synthesis .

Q. What mechanistic insights exist for reactions involving this compound?

Methodological Answer:

- Oxidative Amination : Rhodium catalysts facilitate anti-Markovnikov addition via a proposed metal-hydride intermediate, as shown in styrene amination studies .

- Reductive Pathways : LiAlH₄ reduces nitro or imine intermediates while preserving the ethoxypropyl moiety .

- Radical Pathways : EPR studies suggest triplet-state intermediates in photochemical reactions involving tertiary amines .

Q. How does structural modification of this compound influence its reactivity or biological interactions?

Methodological Answer:

- Substituent Effects :

- Structure-Activity Relationships (SAR) :

| Modification | Effect on Reactivity/Bioactivity | Reference |

|---|---|---|

| -OCH₂CH₃ → -OCH₂CF₃ | Increased metabolic stability | |

| Benzyl → Naphthyl | Enhanced π-π stacking with enzymes |

Q. What are the emerging applications of this compound in catalysis or materials science?

Methodological Answer:

- Catalysis :

- Materials Science :

- Polymer Modification : Ethoxypropyl amines act as crosslinkers in epoxy resins, improving thermal stability (Tg ↑20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.